(3-Methoxyphenyl) methanol, ethyl ether
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Overview
Description
Ethyl(3-methoxybenzyl) ether is an organic compound belonging to the class of ethers It is characterized by an ethyl group attached to a 3-methoxybenzyl moiety through an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The most common method for synthesizing ethyl(3-methoxybenzyl) ether is the Williamson ether synthesis. This involves the reaction of 3-methoxybenzyl alcohol with ethyl iodide in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production of ethers like ethyl(3-methoxybenzyl) ether often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the choice of catalysts and reaction conditions can be optimized to minimize by-products and improve the overall process .
Chemical Reactions Analysis
Types of Reactions: Ethyl(3-methoxybenzyl) ether can undergo various chemical reactions, including:
Oxidation: The ether can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ether can yield alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Alkyl halides, nucleophiles like thiols or amines.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers.
Scientific Research Applications
Ethyl(3-methoxybenzyl) ether has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis due to its stability and ease of removal.
Medicine: Investigated for its role in drug synthesis and as an intermediate in pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of ethyl(3-methoxybenzyl) ether primarily involves its role as a protecting group in organic synthesis. The ether linkage provides stability to the protected functional group, preventing unwanted side reactions. The deprotection process typically involves acidic or oxidative cleavage, where the ether bond is broken to release the original functional group .
Molecular Targets and Pathways: The molecular targets and pathways involved depend on the specific application of the compound. In organic synthesis, the target is usually the functional group being protected. In biological or medicinal applications, the pathways may involve interactions with enzymes or receptors .
Comparison with Similar Compounds
Benzyl Ether: Similar in structure but lacks the methoxy group, making it less electron-rich.
Methyl Ether: Smaller and less sterically hindered compared to ethyl(3-methoxybenzyl) ether.
Phenyl Ether: Contains a phenyl group instead of a benzyl group, leading to different reactivity and stability.
Uniqueness: Ethyl(3-methoxybenzyl) ether is unique due to the presence of the methoxy group, which increases its electron density and reactivity. This makes it particularly useful as a protecting group in organic synthesis, offering selective protection and deprotection under mild conditions .
Properties
CAS No. |
64988-07-4 |
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Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-(ethoxymethyl)-3-methoxybenzene |
InChI |
InChI=1S/C10H14O2/c1-3-12-8-9-5-4-6-10(7-9)11-2/h4-7H,3,8H2,1-2H3 |
InChI Key |
ZTYHURDOUHIBAC-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=CC(=CC=C1)OC |
Origin of Product |
United States |
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